molecular formula C19H14ClN5O B2994784 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone CAS No. 1171493-48-3

1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone

Cat. No.: B2994784
CAS No.: 1171493-48-3
M. Wt: 363.81
InChI Key: DBOSODHZNUGPBF-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2-chlorophenyl group and at position 4 with an anilino moiety bearing an ethanone group.

Properties

IUPAC Name

1-[4-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c1-12(26)13-6-8-14(9-7-13)24-18-15-10-23-25(19(15)22-11-21-18)17-5-3-2-4-16(17)20/h2-11H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOSODHZNUGPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the phosphorylation of Akt, a key protein involved in cell survival and proliferation . This inhibition can result in the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Bisarylurea Derivatives (Compounds 1e, 1f, 1m, etc.)
  • Structure: Replace the ethanone group with a urea linker (e.g., 1e: 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-phenylurea) .
  • Key Differences :
    • Urea groups enhance hydrogen-bonding capacity, improving target affinity (e.g., pan-RAF inhibition with IC₅₀ values <100 nM) .
    • Substituents on the arylurea (e.g., 3-nitrophenyl in 1m) introduce electron-withdrawing effects, altering electronic properties and binding kinetics .
  • Synthesis : Yields range from 54.2% (1r) to 99.6% (1o), reflecting substituent-dependent reactivity .
Methanone Derivatives
  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (): Replaces the 2-chlorophenyl group with a phenyl group and introduces a 3,5-dimethylpyrazole ring. Pharmacological screening indicates enhanced metabolic stability due to methyl groups .
Thioether-Linked Compounds
  • 2-((1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (): Substitutes the amino group with a thioether and adds a piperazinyl-ethanone moiety. The thioether may improve solubility but reduce target specificity compared to direct amino linkages .

Physicochemical Properties

  • Ethanone vs. Urea: Ethanone: Moderate logP (~4.1), favoring membrane permeability . Urea: Higher polarity (PSA ~100 Ų) enhances solubility but may limit blood-brain barrier penetration .
  • Chlorophenyl vs. Other Aromatic Groups :
    • The 2-chlorophenyl group in the target compound increases hydrophobicity (clogP +0.5) compared to phenyl or nitrophenyl substituents .

Yield and Purity Challenges

  • Ethanone Derivatives: Potential side reactions at the ketone group may require protective strategies (e.g., acetyl protection) .
  • Urea Derivatives: High purity (>95%) achieved via recrystallization in ethanol/dioxane .

Biological Activity

The compound 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN4C_{18}H_{17}ClN_4, with a molecular weight of approximately 346.81 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit the growth of various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study involving the MDA-MB-231 human breast cancer cell line, compounds derived from pyrazolo[3,4-d]pyrimidine were evaluated for their cytotoxic effects using the MTT assay. The results indicated that certain derivatives led to a marked decrease in cell viability at concentrations ranging from 0.5 to 10 µM over 72 hours, demonstrating their potential as anticancer agents .

The proposed mechanism of action for these compounds includes:

  • Inhibition of Kinases : Compounds have been reported to inhibit key kinases involved in cancer progression, such as p70S6K and Akt-1 .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
  • Cell Cycle Arrest : Some derivatives have shown the ability to halt the cell cycle at the G1/S phase, leading to reduced proliferation .

Antibacterial and Antifungal Activities

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have also been investigated for their antibacterial and antifungal activities. For example, certain derivatives demonstrated significant inhibition against Gram-positive bacteria and fungi in preliminary assays .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by various structural modifications:

ModificationEffect on Activity
Substitution on the phenyl ringIncreased potency against cancer cells
Variation in halogen groupsAltered selectivity for kinase inhibition
Modifications at the pyrazole nitrogenEnhanced solubility and bioavailability

Q & A

Basic: What synthetic routes are commonly employed for preparing 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-aryl-substituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones under reflux conditions (e.g., in ethanol or DMF) to introduce the 2-chlorophenyl group .
  • Step 2: Dealkylation or demethylation may follow to generate the free amino group, which is then coupled with 4-acetylphenyl derivatives via Buchwald-Hartwig or Ullmann-type couplings .
  • Safety Note: Use protective equipment (gloves, masks) and ensure proper waste disposal due to chlorinated intermediates .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Key for identifying substituent environments. For example, pyrazolo[3,4-d]pyrimidine protons resonate at δ 8.5–9.0 ppm, while acetyl groups show signals near δ 2.5–2.7 ppm .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ peaks) and purity. A compound with m/z 361.0 [M+H]+ was confirmed via LC-MS in a related pyrimidine derivative .
  • IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .

Advanced: How can researchers optimize reaction yields for this compound?

Methodological Answer:

  • Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while ethanol or THF may reduce side reactions .
  • Temperature Control: Reflux conditions (80–100°C) balance reactivity and decomposition risks. For example, a 72% yield was achieved in a related synthesis at 135°C .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine NMR (DEPT, COSY) with high-resolution MS to confirm fragment assignments. For instance, overlapping aromatic signals can be resolved via 2D NMR .
  • Computational Modeling: Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • X-ray Crystallography: Definitive for resolving ambiguities. A related pyrimidine derivative was structurally confirmed via single-crystal X-ray analysis .

Advanced: What strategies assess the compound’s biological activity in drug discovery?

Methodological Answer:

  • Enzyme Assays: Test inhibition of kinases (e.g., JAK2/STAT3 pathways) due to the pyrazolo[3,4-d]pyrimidine core’s ATP-binding affinity .
  • Antimicrobial Screening: Use agar diffusion assays. A chlorinated analog showed activity against S. aureus (MIC = 8 µg/mL) due to electron-withdrawing substituents .
  • In Silico Docking: Screen against target proteins (e.g., EGFR) using AutoDock Vina to prioritize candidates .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation: Use fume hoods for reactions releasing HCl gas (common in chlorinated syntheses) .
  • Waste Management: Segregate halogenated waste and dispose via licensed facilities .

Advanced: How to address solubility challenges in formulation studies?

Methodological Answer:

  • Co-solvents: Use DMSO or PEG-400 for in vitro assays (e.g., 10% v/v) .
  • Salt Formation: React the acetyl group with Na or K hydroxide to improve aqueous solubility .
  • Nanoparticle Encapsulation: Use PLGA polymers to enhance bioavailability .

Advanced: How do substituent modifications impact biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance antimicrobial activity by increasing membrane permeability .
  • Hydrophobic Substituents (e.g., methyl): Improve kinase inhibition by occupying hydrophobic pockets in target enzymes .
  • Steric Effects: Bulky groups (e.g., piperazine) may reduce binding affinity unless matched with complementary receptor sites .

Basic: What analytical methods ensure compound purity for publication?

Methodological Answer:

  • HPLC: Use C18 columns with acetonitrile/water gradients; aim for ≥95% purity .
  • Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • Melting Point: Sharp MPs (e.g., 134–135°C) indicate crystallinity and purity .

Advanced: What computational approaches model this compound’s interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability with receptors over 100 ns trajectories using GROMACS .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .
  • Docking Studies: Use Schrödinger Suite to predict binding poses and affinity scores for lead optimization .

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